molecular formula C9H11N5O2 B12206654 ethyl 2-((9H-purin-6-yl)amino)acetate

ethyl 2-((9H-purin-6-yl)amino)acetate

Cat. No.: B12206654
M. Wt: 221.22 g/mol
InChI Key: FRWPZDCYVQSDRP-UHFFFAOYSA-N
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Description

Significance of Purine (B94841) Scaffolds in Biological Systems

The purine scaffold is a privileged structure in nature, forming the basis for two of the four nucleobases in the nucleic acids, DNA and RNA. These are adenine (B156593) (6-aminopurine) and guanine (B1146940) (2-amino-6-oxo-purine). These molecules are integral to the storage and transmission of genetic information. Beyond their role in genetics, purine derivatives are crucial for cellular energy transfer, most notably in the form of adenosine (B11128) triphosphate (ATP). cookechem.com ATP is the primary energy currency of the cell, driving countless metabolic reactions.

Furthermore, purines and their derivatives are involved in cellular signaling and as components of important coenzymes. The xanthine (B1682287) ring, a derivative of purine, is the foundational structure for many nitrogen-containing drugs with a wide range of pharmacological effects. sigmaaldrich.com Alterations in purine metabolism are linked to various diseases, highlighting the central role of this chemical scaffold in human health and disease. sigmaaldrich.com The broad-ranging biological activities of purine-containing molecules make them a subject of intense study and a valuable starting point for drug discovery. orgsyn.org

Overview of Purine Analog Design in Academic Research

The fundamental role of purines in biological systems has made them an attractive target for the design of synthetic analogs. A purine analog is a molecule that mimics the structure of naturally occurring purines. sigmaaldrich.com By modifying the purine core or its substituents, researchers can create compounds that interact with, and often inhibit, the enzymes and receptors that recognize natural purines. nih.gov

This strategy of mimicry has led to the development of a major class of therapeutic agents known as antimetabolites. nih.govbldpharm.com These purine analogs can interfere with the synthesis of DNA and RNA, making them powerful tools in the treatment of cancer and viral infections. sigmaaldrich.comnih.gov For example, by competing with their natural counterparts, they can disrupt the replication of rapidly dividing cancer cells or viruses.

Academic research has extensively explored the synthesis of novel purine derivatives to achieve a variety of therapeutic goals. orgsyn.org These include the development of antitumor, antiviral, and antiplatelet agents. nih.gov The design of these analogs often involves a detailed understanding of the structure-activity relationship, where different substituents on the purine scaffold are systematically varied to optimize biological activity and selectivity for a specific target. orgsyn.org The versatility of the purine scaffold allows for the creation of large libraries of compounds for screening, leading to the discovery of new therapeutic leads. orgsyn.orgresearchgate.net

Properties

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

ethyl 2-(7H-purin-6-ylamino)acetate

InChI

InChI=1S/C9H11N5O2/c1-2-16-6(15)3-10-8-7-9(12-4-11-7)14-5-13-8/h4-5H,2-3H2,1H3,(H2,10,11,12,13,14)

InChI Key

FRWPZDCYVQSDRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=NC=NC2=C1NC=N2

Origin of Product

United States

Investigations into the Biological Activity of Ethyl 2 9h Purin 6 Yl Amino Acetate Analogs in in Vitro Systems

Modulation of Enzymatic Pathways

Analogs of ethyl 2-((9H-purin-6-yl)amino)acetate, which feature a substituted purine (B94841) core, have been evaluated for their ability to inhibit critical enzymes involved in cellular metabolism and regulation. These investigations are crucial for understanding their potential as therapeutic agents.

Purine Nucleoside Phosphorylase (PNP) Inhibition Studies

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of 6-oxopurine nucleosides like inosine (B1671953) and guanosine (B1672433). nih.govcore.ac.uk A genetic deficiency of human PNP (hPNP) leads to a specific T-cell immunodeficiency, making PNP a target for conditions requiring T-cell proliferation control, such as T-cell malignancies, autoimmune diseases, and organ transplant rejection. nih.govcore.ac.uk Consequently, the development of potent PNP inhibitors is of great interest. core.ac.uk

Most inhibitors of PNP are structural analogs of nucleoside substrates, with modifications to the nucleobase or the carbohydrate moiety. nih.gov A class of powerful, transition-state analogue inhibitors known as immucillins has been developed based on the transition state structure of the PNP-catalyzed reaction. core.ac.uk For instance, Immucillin-H (ImmH) was developed based on the transition state of bovine PNP and is a potent inhibitor. nih.gov Further research tailored to the transition state of human PNP led to the development of even more powerful second-generation inhibitors, the DADMe-immucillins. nih.gov

Studies have shown that these inhibitors can have dissociation constants in the picomolar range. core.ac.uk The inhibition of PNP by these analogs leads to an accumulation of deoxyguanosine, which is phosphorylated in T-cells to dGTP, a cytotoxic metabolite that disrupts DNA synthesis. core.ac.uk

CompoundTargetDissociation Constant (Kd)Reference
ImmGHuman PNP42 pM nih.gov
ImmHHuman PNP56 pM nih.gov
8-aza-ImmHHuman PNP180 pM nih.gov
DADMe-ImmGHuman PNP7 pM nih.gov
DADMe-ImmHHuman PNP16 pM nih.gov

Another approach involves the synthesis of flexible purine base analogs, or fleximers. nih.gov A study on new fleximer compounds against hPNP found that a 4-amino-5-(1H-pyrrol-3-yl)pyridine derivative was the most effective inhibitor in the series, with a Ki of 0.70 mM. nih.gov

Inhibition of DNA Biosynthesis Mechanisms

Purine analogs have long been recognized for their capacity to inhibit the metabolism of nucleic acids. unife.it By mimicking endogenous purines, these compounds can interfere with the complex machinery of DNA replication and repair. The inhibition of PNP, as discussed previously, is one such mechanism. The accumulation of deoxyguanosine in T-cells following PNP inhibition leads to elevated levels of dGTP, which allosterically inhibits ribonucleotide reductase, an enzyme essential for producing the deoxyribonucleotides required for DNA synthesis. core.ac.uk This ultimately halts T-cell division. core.ac.uk

In a study of pyrazolo[3,4-d]pyrimidine derivatives, which are bioisosteres of purines, several compounds were evaluated for their antiproliferative activity against the U937 cancer cell line. unife.it The most effective compounds were further investigated for their interference with DNA replication. unife.it This highlights a common strategy where purine analogs are designed to disrupt the pathways leading to DNA formation.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.govnih.gov The inhibition of HDACs is a recognized strategy in cancer therapy, as it can induce apoptosis, sensitize cancer cells to other treatments, and inhibit cell invasion. nih.gov While research directly linking this compound analogs to HDAC inhibition is not extensively documented in the provided context, the general principles of HDAC inhibitor design often involve a cap group, a linker, and a zinc-binding group.

For example, studies on other heterocyclic compounds have led to the discovery of potent HDAC inhibitors. nih.gov In one such study, compounds were evaluated against HDAC1 and HDAC6. nih.gov Docking studies of one inhibitor revealed that its N-(2-aminophenyl)benzamide group chelated the active site Zn2+ ion and formed hydrogen bonds with key residues like His132 and Gly140. nih.gov This mode of action, centered on disrupting the catalytic activity of the enzyme, is a hallmark of many HDAC inhibitors. nih.govnih.gov

Receptor Interaction and Signaling Studies

The purine scaffold is central to the structure of ligands for purinergic receptors, which are involved in a multitude of physiological processes. Therefore, analogs of this compound are logical candidates for investigation as modulators of these receptors.

Purinergic Receptor (P1 and P2) Modulation

Purinergic receptors are broadly divided into P1 receptors (adenosine receptors) and P2 receptors (ATP receptors). Functionalized pyrazolo[3,4-d]pyrimidines, which are structurally related to purines, are known to be useful for synthesizing ligands for P1 purine receptors. unife.it The development of molecules that can selectively bind to and modulate these receptors is a key objective in drug discovery.

Cellular Effects in Research Models

In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

N6-substituted purine derivatives, a class of compounds to which this compound belongs, have been the subject of numerous investigations for their potential as anticancer agents. These studies often reveal that the biological activity is highly dependent on the nature of the substituent at the N6 position of the purine ring.

Research into a series of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives, which are structurally related to this compound, has demonstrated significant cytotoxic activity against a panel of human tumor cell lines. Notably, high cytotoxicity was observed against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), human gastric carcinoma (SNU-1), and human hepatocellular carcinoma (HepG2) cells. nih.gov The presence of both the purine moiety and a linker of a specific length was found to be crucial for the cytotoxic effects of these compounds. nih.gov

Further investigations into N6-substituted adenosine (B11128) analogues have identified them as potent inhibitors of the JAK2/STAT3 signaling pathway, a critical pathway in oncogenesis. nih.gov These analogues exhibited selective anticancer activity in human cancer cells with constitutively activated STAT3. nih.gov The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects. nih.govnih.gov Studies on various alkylpurines have shown their ability to induce apoptosis, with the efficiency of induction being dependent on the specific alkyl group. nih.gov This process was found to be phase-specific, with the G0/G1 phase of the cell cycle being the most sensitive. nih.gov

The pro-apoptotic effects of N6-substituted adenosine derivatives are linked to their intracellular conversion into corresponding mononucleotides. This intracellular accumulation leads to a decrease in ATP production, which in turn triggers apoptosis. nih.gov

To illustrate the cytotoxic potential of related purine analogs, the following table presents the IC50 values for select compounds against various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of Selected Purine Analogs

Compound Cell Line Cancer Type IC50 (µM)
ANR 672 LN229 Glioblastoma ~60-80
ANR 672 SNB19 Glioblastoma ~60-80

| Compound 1d | Vero E6 | Normal Kidney | <30 |

Data sourced from relevant research articles. nih.govtuni.fi ANR 672 is 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, a related N6-substituted purine derivative. Compound 1d is an N-[omega-(purin-6-yl)aminoalkanoyl] derivative of 7,8-difluoro-3,4-dihydro-3-methyl-2H- nih.govnih.govbenzoxazine.

Cell Cycle Perturbations in Research Models

The investigation of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives has provided insights into their effects on the cell cycle of cancer cells. A key compound from this series was found to be an inhibitor of DNA biosynthesis. nih.gov This inhibition leads to an accumulation of cells in the G1 phase of the cell cycle. nih.gov

At concentrations below the half-maximal cytotoxic concentration (CC50), the compound effectively blocks DNA synthesis, causing cells to arrest in the G1 phase. When the concentration is increased above the CC50, a significant death of cells in the G1 phase is observed. This is accompanied by a relative increase in the proportion of cells in the G2/M phase and a progressive reduction in the S phase population. The delay in the G2/M phase is thought to be a consequence of the cell attempting to repair the damaged DNA. nih.gov

Similarly, studies on other N6-substituted adenosine analogs have shown that they can induce cell cycle arrest. For instance, the antagonist effect of the A2A receptor antagonist ANR 672, a related purine derivative, led to cell cycle arrest at the S-phase in glioblastoma cells. tuni.fi

The table below summarizes the observed cell cycle effects of these related purine analogs.

Table 2: Cell Cycle Effects of Selected Purine Analogs in Cancer Cell Lines

Compound/Analog Class Cell Line(s) Key Observation
N-(purin-6-yl)aminopolymethylene carboxylic acid derivative MDA-MB-231 (Breast Adenocarcinoma), COLO201 (Colorectal Adenocarcinoma) Inhibition of DNA biosynthesis, cell accumulation in G1 phase. nih.gov
N-(purin-6-yl)aminopolymethylene carboxylic acid derivative MDA-MB-231, COLO201 At higher concentrations, pronounced death of G1 phase cells and an increase in the G2/M population. nih.gov

| ANR 672 | LN229, SNB19 (Glioblastoma) | Cell cycle arrest at the S-phase. tuni.fi |

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Structural Determinants for Biological Activity

The biological activity of purine (B94841) derivatives is intricately linked to their substitution patterns. Modifications at various positions on the purine core and the nature of the side chain at the C6 position can dramatically alter the compound's interaction with biological targets.

The purine scaffold offers several positions where chemical modifications can modulate biological activity. The C2, C6, C8, and N9 positions are particularly significant, and substitutions at these sites have been a major focus of SAR studies.

C6 Position: The C6 position is critical as it bears the aminoacetate side chain. The nature of the substituent at this position directly influences how the molecule presents its side chain to a target's binding pocket. In many purine-based inhibitors, the group at C6 is essential for establishing hydrogen bonds and other key interactions. The presence of a chlorine atom at C6, for example, often serves as a reactive handle for synthesizing a library of analogs with diverse amino side chains, each exhibiting a unique activity profile. tandfonline.comnih.gov

C8 Position: The C8 position is another key site for modification. Theoretical studies involving the addition of radicals to the C8 site of guanine (B1146940) indicate that this position is susceptible to chemical reactions and can influence the molecule's stability and interaction with other molecules. rsc.org Substituent effects at the C8 position have been computationally studied, revealing their influence on the stability of different purine tautomers. rsc.org

N9 Position: The N9 position of the purine ring is frequently targeted for substitution to enhance pharmacokinetic properties or to explore additional binding interactions. A series of N(6)-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives with various substituents at the N9 position were synthesized to probe the relationship between the N9 substitution and cytokinin activity. nih.gov These studies found that while many N9-substituted derivatives remained active, their ability to trigger specific cytokinin receptors was altered, demonstrating the importance of this position for receptor-specific responses. nih.gov

The following table summarizes the general influence of substitutions at these key positions on the bioactivity of purine analogs.

PositionType of SubstituentGeneral Effect on BioactivityReference
C2 Electron-withdrawing (e.g., -F)Alters electronic properties of the ring system, potentially enhancing binding affinity. tandfonline.com
C6 Amino groups, halogens (e.g., -Cl)Serves as a primary interaction point or a synthetic handle for introducing diverse side chains. tandfonline.comnih.gov
C8 Various functional groupsInfluences tautomeric stability and can be a site for covalent or non-covalent interactions. rsc.orgrsc.org
N9 Alkyl chains, functionalized groupsModulates receptor specificity and pharmacokinetic properties. nih.gov

This table is a generalized representation based on findings from various purine derivative studies.

The aminoacetate side chain of ethyl 2-((9H-purin-6-yl)amino)acetate is a defining feature that plays a crucial role in mediating interactions with biological targets. This moiety, comprising an amino linker and an ethyl ester group, provides a combination of hydrogen bonding capacity and potential for hydrophobic and electrostatic interactions.

The nitrogen atom of the amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the acetate (B1210297) group can act as a hydrogen bond acceptor. These interactions are fundamental to the stable binding of many ligands to protein active sites. For example, in studies of cisplatin (B142131) derivatives, the functionalities of peptide side chains, which are analogous to the aminoacetate group, were shown to compete for coordination sites on metal centers, highlighting their strong interaction potential. nih.gov

Computational Modeling and Simulation

Computational techniques are indispensable tools in modern drug discovery, providing detailed insights into the molecular interactions that are often difficult to observe experimentally. For purine derivatives, methods like molecular docking, QSAR, and DFT are routinely employed to predict binding modes, rationalize biological activity, and guide the design of new compounds.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique allows researchers to visualize potential binding modes and estimate the strength of the interaction, typically reported as a docking score. For purine derivatives, docking studies have been instrumental in identifying key amino acid residues involved in binding. mdpi.com

In a typical docking study, the purine ligand is placed into the binding site of a target protein, and various conformations are sampled. The most stable binding pose is identified based on a scoring function that estimates the free energy of binding. Studies on similar heterocyclic systems have shown that compounds can form crucial hydrogen bonds and hydrophobic interactions with residues in the active site. nih.gov For example, docking studies on novel inhibitors targeting VEGFR-2 revealed strong interactions with key amino acid residues, which correlated well with their observed cytotoxic activity. nih.gov

A representative table from a hypothetical docking study of purine analogs against a kinase target is shown below.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
Analog 1-8.5Leu83, Val91, Asp1452 (with Asp145, Leu83)
Analog 2-7.9Leu83, Phe1461 (with Leu83)
Analog 3-9.2Leu83, Val91, Asp145, Lys333 (with Asp145, Lys33)
This compound -8.8Leu83, Asp145, Gln1312 (with Asp145 backbone, Gln131 side chain)

This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies, based on findings for purine derivatives. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to find a correlation with the observed activity. researchgate.net

For purine derivatives, both 2D and 3D-QSAR studies have been successfully applied. researchgate.netmdpi.com In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the steric and electrostatic fields around the molecules are correlated with activity. mdpi.com The results are often visualized as contour maps, which indicate regions where modifications to the structure would likely increase or decrease biological activity.

The statistical quality of a QSAR model is assessed by parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). A high q² value (typically > 0.5) indicates good internal predictive ability. mdpi.com

QSAR Modelq² (Cross-validation)r² (Correlation)Predictive r² (External Test Set)Key DescriptorsReference
CoMFA0.5760.952Not ReportedSteric, Electrostatic mdpi.com
CoMSIA0.6370.961Not ReportedSteric, Electrostatic, Hydrophobic mdpi.com
2D-QSAR0.7550.8320.798SsCH3E-index, H-Donor Count, T_2_Cl_3 researchgate.net
Topomer CoMFA0.779Not Reported0.962Steric, Electrostatic mdpi.com

This table compiles statistical data from different QSAR studies on purine analogs to illustrate model predictivity.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information on molecular geometries, charge distributions, and reaction energies. nih.gov DFT calculations are often used to complement experimental findings and to provide a deeper understanding of a molecule's intrinsic properties. ubc.ca

In the context of purine derivatives, DFT has been used for several purposes:

Geometric Confirmation: To confirm the three-dimensional structure and configuration of newly synthesized compounds. tandfonline.com

Electronic Properties: To calculate the molecular electrostatic potential (MEP), which reveals the electron-rich and electron-poor regions of a molecule. This information is crucial for understanding how a ligand will interact with its biological target. tandfonline.com

Bond Energy Calculation: To predict the strength of bonds, such as the interaction between a purine ligand and a metal center in metalloenzymes or metal-based drugs. nih.gov

Reactivity Analysis: To study reaction mechanisms and predict the stability of different chemical species, such as tautomers or radicals. rsc.orgnih.gov

By providing a fundamental understanding of the electronic and structural properties of this compound, DFT calculations serve as a powerful tool in the rational design of next-generation analogs. nih.gov

Future Directions in Academic Research of Purine Amino Acid Conjugates

Design of Novel Purine (B94841) Scaffolds for Targeted Biological Probes

A significant future direction lies in the rational design of new purine scaffolds to create highly specific biological probes. These probes are essential tools for identifying and validating novel drug targets. The development of the 2-amino-9H-purine scaffold, for instance, led to potent and selective ligands for the BRD9 bromodomain, a target outside the well-studied BET family of proteins. acs.org This work demonstrated that even scaffolds with initially weak binding can be systematically optimized into powerful research tools. acs.org

Future research will likely focus on diversifying the purine core itself. Modifications at various positions of the purine ring system—such as the C2, C6, and C8 positions—can dramatically alter the binding affinity and selectivity of the molecule. acs.org For example, the development of a purine-scaffold library of Hsp90 inhibitors showed that this platform can generate molecules with binding affinities comparable to natural product derivatives already in clinical trials. nih.gov The goal is to create a diverse collection of purine-based fragments and lead compounds that can be used to probe a wide array of biological targets, moving beyond established targets like kinases and exploring new protein families.

Table 1: Examples of Modified Purine Scaffolds and Their Targets

Scaffold Type Modification Strategy Target Protein Family Example Compound Class
2-amine-9H-purine Iterative structure-based design Bromodomains (BRD9) Nanomolar ligands for BRD9 acs.org
Purine-scaffold library Derivatization for solubility Heat Shock Proteins (Hsp90) Hsp90 inhibitors nih.gov

The synthesis of these novel scaffolds will increasingly rely on versatile chemical reactions that allow for the introduction of diverse functional groups. Techniques like the Sonogashira reaction and Mitsunobu reaction have been employed to create complex purine derivatives, such as those incorporating 1,2,3-triazole motifs, expanding the chemical space available for designing targeted probes. acs.org

Exploration of New Biological Targets and Mechanisms

While purine analogues have a rich history as inhibitors of kinases and polymerases, a major thrust of future research is the identification of entirely new biological targets for purine-amino acid conjugates. The inherent ability of the purine structure to mimic adenosine (B11128) and guanine (B1146940) allows it to interact with a wide range of proteins that utilize these nucleosides as substrates or regulators.

One area of exploration is in targeting proteins involved in epigenetic regulation, such as bromodomains. The discovery that a 2-amine-9H-purine scaffold could bind to the BRD9 bromodomain and induce a significant conformational change highlights the potential for purines to modulate protein-protein interactions. acs.org Another key target class is molecular chaperones like Hsp90, which are critical for the stability of many oncogenic proteins. Purine-based inhibitors have been shown to bind to Hsp90, leading to the degradation of client proteins like the Her2 tyrosine kinase and inhibiting cancer cell proliferation. nih.govnih.gov

Furthermore, the conjugation with amino acids can direct these molecules to new targets or alter their mechanism of action. For instance, conjugating a xanthine (B1682287) (a purine derivative) to a peptide fragment of the neurotransmitter substance P created a "binary drug" capable of binding to both adenosine receptors and substance P receptors. nih.gov This approach opens the door to developing multi-target ligands or modulating physiological processes in novel ways. Future work will likely involve screening purine-amino acid libraries against a broader range of targets, including metabolic enzymes, ion channels, and components of signal transduction pathways that have been less explored. rsc.orgmdpi.com

Table 2: Selected Biological Targets for Purine-Based Compounds

Target Class Specific Target Biological Role Reference
Epigenetic Regulators BRD9 Bromodomain Chromatin modification, gene transcription acs.org
Molecular Chaperones Hsp90 Protein folding and stability, cancer cell survival nih.govnih.gov
Cell Surface Receptors Adenosine Receptors, Substance P Receptors Neurotransmission, cardiovascular function nih.gov
Viral Enzymes Hepatitis B Virus (HBV) Polymerase Viral replication nih.gov

Integration of Advanced Synthetic and Computational Methodologies for Drug Discovery

To accelerate the discovery and optimization of purine-amino acid conjugates, the integration of advanced synthetic and computational methods is essential. The complexity of purine chemistry has historically posed challenges to synthesis. numberanalytics.com However, modern techniques are overcoming these hurdles. Microwave-assisted synthesis, for example, can significantly shorten reaction times and improve yields for creating purine derivatives. rsc.orgnumberanalytics.com Polymer-assisted synthesis offers another route to efficiently generate libraries of related compounds for screening. researchgate.net

In parallel, computational approaches are becoming indispensable in drug discovery. nih.gov Virtual screening allows researchers to computationally test vast libraries of virtual compounds for their potential to bind to a specific biological target, prioritizing a smaller number of molecules for actual synthesis and testing. frontiersin.orgnih.gov Structure-based drug design (SBDD), which relies on the 3D structure of the target protein obtained from X-ray crystallography or computational modeling, enables the rational design of ligands with improved binding affinity and selectivity. frontiersin.orgnih.gov

For purine-amino acid conjugates, molecular dynamics simulations can provide detailed insights into how these molecules interact with their targets at an atomic level, revealing the dynamics of the binding process and conformational changes in the protein. nih.gov Furthermore, computational methods for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help identify promising candidates early in the discovery pipeline, reducing late-stage failures. frontiersin.org The synergy between high-throughput synthesis, advanced biological screening, and powerful computational tools will undoubtedly drive the next wave of innovation in the development of therapeutic purine-amino acid conjugates. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.